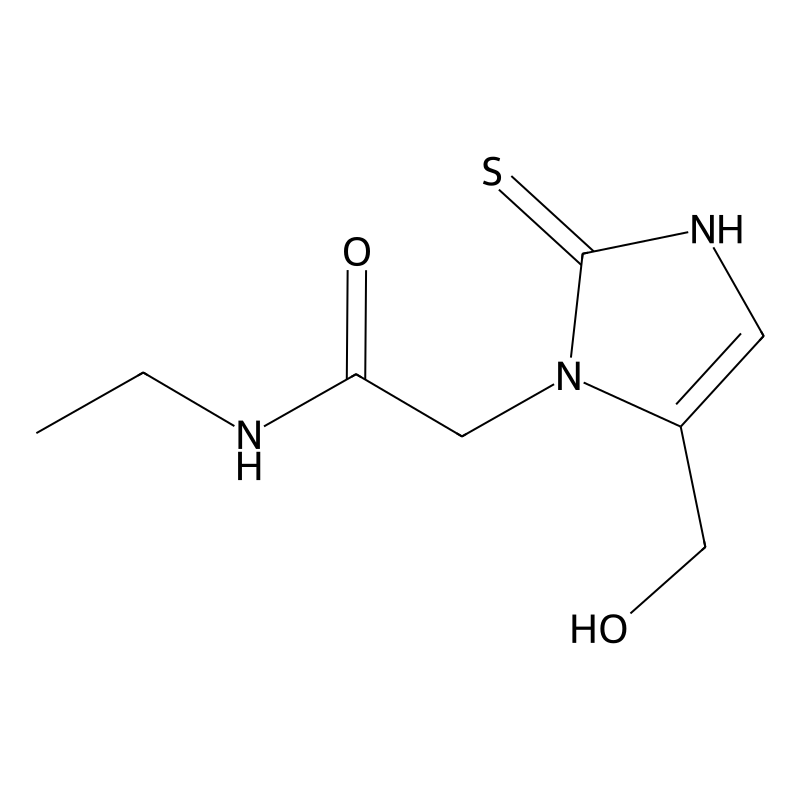

N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a chemical compound with the molecular formula C8H13N3O2S and a molecular weight of 187.22 g/mol. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a hydroxymethyl group and a mercapto group (thiol) contributes to its unique properties and potential biological activities. The compound is often referred to by its IUPAC name, which highlights its structural components, including the acetamide functional group and the substituents on the imidazole ring .

The chemical behavior of N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide can be characterized by its ability to participate in various reactions typical of imidazole derivatives. These reactions include:

- Nucleophilic Substitution: The mercapto group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation Reactions: The acetamide moiety can undergo acylation, forming derivatives that may exhibit altered biological activities.

- Redox Reactions: The thiol group can participate in oxidation-reduction reactions, which are significant in biological systems.

These reactions are influenced by the presence of functional groups that can engage in both electrophilic and nucleophilic processes, thus expanding the compound's reactivity profile .

N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide has shown promise in various biological studies, particularly due to its imidazole framework. Compounds with similar structures have been investigated for their:

- Antimicrobial Properties: Many imidazole derivatives exhibit activity against bacteria and fungi, making them potential candidates for antibiotic development.

- Anticancer Activity: Some studies suggest that imidazole compounds can inhibit tumor growth or induce apoptosis in cancer cells.

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor or modulator of enzymatic activity.

The biological effects are often attributed to the ability of the imidazole ring to coordinate with metal ions or interact with biological macromolecules .

The synthesis of N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide can be achieved through several methods:

- One-Pot Synthesis: A straightforward approach involves reacting ethylamine with 5-(hydroxymethyl)-2-thioimidazole under controlled conditions to yield the desired product.

- Multi-Step Synthesis: This method may involve initial formation of the imidazole ring followed by functionalization through acylation and thiol addition.

- Catalyzed Reactions: Utilizing catalysts can enhance yields and reduce reaction times, making the synthesis more efficient.

Each method has its advantages and disadvantages regarding yield, purity, and complexity .

N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.

- Biotechnology: In enzyme studies where imidazole derivatives are used to stabilize proteins or as ligands for metal ions.

- Agriculture: Potential use as a biopesticide or fungicide due to its antimicrobial properties.

The versatility of this compound makes it a valuable candidate for further research and development .

Interaction studies have shown that N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide interacts with various biological targets:

- Metal Ion Coordination: The imidazole nitrogen atoms can coordinate with metal ions, affecting their bioavailability and activity.

- Protein Binding: The compound may bind to specific proteins or enzymes, influencing their function and stability.

- Cellular Uptake: Studies indicate that modifications in the structure may enhance cellular uptake, increasing bioactivity.

Understanding these interactions is crucial for optimizing the compound's efficacy in therapeutic applications .

Several compounds share structural similarities with N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-Mercaptoimidazole | Structure | Basic structure without acetamide; used as a chelating agent. |

| 5-Hydroxymethylimidazole | Structure | Lacks thiol group; studied for its role in nucleophilic reactions. |

| 1-Methylimidazole | Structure | Methyl substitution on nitrogen; known for its basicity and nucleophilicity. |

The unique combination of hydroxymethyl and mercapto groups in N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide sets it apart from these compounds, potentially enhancing its biological activity and reactivity in synthetic applications .

The construction of the imidazole core in N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide relies fundamentally on cyclocondensation methodologies that have been extensively developed and optimized over the past century. These approaches provide the crucial heterocyclic framework upon which subsequent functionalization steps can be implemented.

Classical Debus-Radziszewski Methodology

The Debus-Radziszewski imidazole synthesis represents the most established approach for accessing 2,4,5-trisubstituted imidazoles through multicomponent condensation reactions [1]. This methodology involves the convergent assembly of 1,2-dicarbonyl compounds, aldehydes, and ammonia or primary amines under thermal conditions. The reaction proceeds through a two-stage mechanism where the dicarbonyl component first condenses with two equivalents of ammonia to generate a diimine intermediate, which subsequently undergoes cyclization with the aldehyde component [1].

For the synthesis of 2-mercapto imidazole derivatives, the classical approach typically employs benzil as the 1,2-dicarbonyl source, formaldehyde as the aldehyde component, and thiourea or related sulfur-containing nucleophiles [2]. Reaction conditions generally require ethanol as solvent with reflux temperatures maintained for 2-6 hours, yielding products in the range of 60-85% [2]. The mechanistic pathway involves initial formation of an α-hydroxy imine intermediate through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration and subsequent cyclization to afford the imidazole ring [2].

Microwave-Assisted Cyclocondensation

Contemporary developments in microwave-assisted organic synthesis have significantly enhanced the efficiency of imidazole ring formation [3]. Microwave irradiation provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining or improving product yields [4]. The dielectric heating mechanism allows for precise temperature control and eliminates the need for extended reflux periods [4].

Optimized microwave conditions for imidazole synthesis typically employ 2-15 minutes of irradiation at temperatures ranging from 80-260°C, achieving yields of 85-95% [4]. The factorial design approach has been applied to determine optimal microwave power settings, with 720-watt power and 5.7-minute reaction times identified as particularly effective parameters [5]. The rapid heating profile minimizes side reactions and decomposition pathways that can occur under prolonged thermal conditions [6].

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 2-6 hours | 2-15 minutes |

| Temperature | 78-100°C | 80-260°C |

| Yield Range | 60-85% | 85-95% |

| Energy Consumption | High | Low |

| Side Products | Moderate | Minimal |

Solvent-Free Cyclocondensation

The development of solvent-free synthetic methodologies represents a significant advancement in green chemistry applications for imidazole synthesis [7]. These approaches eliminate the use of organic solvents, thereby reducing environmental impact and simplifying product isolation procedures [8]. Solvent-free conditions typically involve neat reactions between substrates, often facilitated by solid-supported catalysts or mechanochemical activation [7].

Antimony trichloride supported on silica gel has emerged as an effective heterogeneous catalyst for the four-component cyclocondensation of 1,2-diketones, aldehydes, ammonium acetate, and primary amines under solvent-free conditions [8]. This methodology achieves conversion rates and selectivities exceeding 95% for normal-chain alcohols, with productivities ranging from 9-14 grams per hour [8]. The reaction proceeds at elevated temperatures (120°C) with residence times of approximately 13 minutes, demonstrating excellent atom economy with water as the only byproduct [8].

Continuous Flow Cyclocondensation

Process intensification through continuous flow chemistry has emerged as a transformative approach for imidazole synthesis [9]. Continuous flow microreactor systems enable precise control of reaction parameters including temperature, pressure, and residence time, while providing enhanced mass and heat transfer characteristics [10]. These systems are particularly advantageous for reactions requiring high-temperature conditions or involving hazardous reagents [9].

The continuous flow synthesis of imidazoles from aldehydes and 1,2-diketones under superheating conditions has been demonstrated using pressurized microreactor systems [9]. Operating at temperatures of 150-200°C with residence times of 2-5 minutes, these systems achieve product yields of 80-95% while maintaining excellent substrate scope [9]. The process intensification approach enables rapid scale-up capabilities and improved safety profiles compared to traditional batch methods [11].

Mercapto Group Introduction via Thiourea Intermediate Routes

The incorporation of the mercapto functionality at the 2-position of the imidazole ring represents a critical synthetic challenge that has been addressed through various thiourea-mediated approaches. These methodologies exploit the nucleophilic nature of sulfur-containing intermediates to introduce the desired thiol functionality with high regioselectivity.

Aqueous Thiourea Condensation

The most widely employed approach for mercapto group introduction involves the condensation of primary amines with carbon disulfide in aqueous media, proceeding through xanthate intermediates [12] [13]. This methodology operates under mild conditions and avoids the use of toxic isothiocyanate precursors that are commonly employed in alternative approaches [12]. The reaction mechanism involves initial nucleophilic attack of the amine on carbon disulfide to form a dithiocarbamate intermediate, which subsequently undergoes cyclization to generate the mercapto-substituted imidazole [13].

The aqueous medium provides several advantages including enhanced solubility of polar substrates, improved reaction kinetics, and simplified product isolation procedures [13]. Reaction conditions typically involve treatment of primary amines with carbon disulfide in water at temperatures ranging from 60-80°C, achieving yields of 75-85% for various substituted mercapto imidazole derivatives [13]. The methodology demonstrates broad substrate scope and excellent functional group tolerance [12].

Trimethylsilyl Triflate-Mediated Cyclization

Advanced approaches for mercapto group introduction have been developed utilizing trimethylsilyl trifluoromethanesulfonate as an activating agent for thioamide cyclization [14]. This methodology enables the selective formation of 4-mercapto imidazole derivatives through a carefully controlled cyclization process that proceeds via silyl activation of the thioamide functionality [14].

The reaction requires extremely pure starting materials and operates under anhydrous conditions at -78°C [14]. Treatment of thioamide substrates with trimethylsilyl trifluoromethanesulfonate followed by sodium fluoride/methanol workup affords the desired mercapto imidazoles in yields of 85-95% [14]. The methodology has been successfully applied to the synthesis of ovothiol-derived compounds and other biologically relevant mercapto imidazole derivatives [14].

Mechanistic Considerations

The regioselectivity of mercapto group introduction is governed by thermodynamic and kinetic factors that favor formation of the 2-mercapto tautomer over alternative isomers [15]. The 2-mercapto-1H-imidazole tautomer is thermodynamically favored due to stabilization through intramolecular hydrogen bonding and aromatic resonance effects [15]. Kinetic studies have demonstrated that the cyclization process preferentially occurs through intermediates that lead to the 2-mercapto substitution pattern [15].

The tautomeric equilibrium between the mercapto (thiol) and thioketo forms represents an important consideration in synthetic planning [15]. Under most reaction conditions, the thioketo tautomer predominates, which can influence subsequent functionalization reactions and product isolation procedures [15]. The C=S bond length in the thioketo form measures approximately 169 pm, indicating significant double-bond character [15].

Optimization Parameters

Systematic optimization studies have identified several critical parameters that influence the efficiency of mercapto group introduction [16]. Temperature control represents the most significant factor, with optimal reaction conditions typically requiring temperatures in the range of 80-100°C [16]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures can lead to decomposition and side product formation [16].

The stoichiometry of carbon disulfide relative to the amine substrate has been identified as a crucial parameter [16]. Optimal yields are achieved using slight excess of carbon disulfide (1.1-1.2 equivalents), which ensures complete conversion while minimizing the formation of disulfide byproducts [16]. The pH of the reaction medium also influences the reaction outcome, with neutral to slightly basic conditions providing the best results [16].

N-Ethyl Acetamide Sidechain Installation Strategies

The installation of the N-ethyl acetamide sidechain represents a critical step in the synthesis of the target compound, requiring careful consideration of reaction conditions and substrate compatibility. Multiple strategies have been developed to achieve this transformation with high efficiency and selectivity.

Sequential Alkylation and Acylation

The traditional approach involves sequential nitrogen alkylation followed by acetylation to install the complete N-ethyl acetamide functionality . The alkylation step typically employs ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate in dimethylformamide at temperatures of 60-80°C . This reaction proceeds through nucleophilic substitution to form the N-ethyl intermediate with yields of 70-85% .

The subsequent acetylation step can be accomplished using acetic anhydride in the presence of pyridine as both solvent and base . This reaction operates under mild conditions (0-25°C) and provides excellent selectivity for the desired acetamide product with yields of 80-90% . Alternative acetylation conditions employ acetyl chloride in dichloromethane with triethylamine as base, achieving similar efficiency (75-85% yield) .

Direct Acetamide Installation

More efficient approaches involve the direct installation of the N-ethyl acetamide functionality through reaction with pre-formed N-ethyl acetamide derivatives [18]. This methodology circumvents the need for sequential alkylation and acylation steps, thereby reducing the overall synthetic complexity and improving atom economy [18]. The reaction typically involves nucleophilic substitution of appropriate leaving groups with N-ethyl acetamide anions generated in situ [18].

Optimal conditions for direct acetamide installation involve treatment of the imidazole substrate with N-ethyl acetamide in the presence of a strong base such as sodium hydride in dimethylformamide [18]. The reaction proceeds at elevated temperatures (80-100°C) over periods of 2-4 hours, achieving yields of 75-85% [18]. The methodology demonstrates good functional group tolerance and can be applied to various substituted imidazole substrates [18].

Microwave-Assisted Installation

The application of microwave irradiation has significantly enhanced the efficiency of N-ethyl acetamide installation [18]. Microwave heating provides rapid temperature elevation and improved reaction kinetics, reducing reaction times from hours to minutes while maintaining or improving product yields [18]. The dielectric heating mechanism ensures uniform energy distribution and minimizes the formation of side products [18].

Optimized microwave conditions involve irradiation at 80-120°C for 5-15 minutes, achieving yields of 85-95% [18]. The rapid heating profile is particularly beneficial for reactions involving thermally labile substrates or those prone to decomposition under prolonged heating [18]. Factorial design optimization has identified specific power settings and reaction times that maximize product formation while minimizing energy consumption [18].

Continuous Flow Installation

Process intensification through continuous flow chemistry has been applied to the installation of N-ethyl acetamide sidechains [11]. Continuous flow systems enable precise control of reaction parameters and provide enhanced scalability for manufacturing applications [11]. The methodology is particularly advantageous for reactions requiring high-temperature conditions or involving hazardous reagents [11].

Flow conditions typically involve temperatures of 100-150°C with residence times of 2-5 minutes, achieving yields of 80-90% [11]. The process enables rapid scale-up capabilities and improved safety profiles compared to traditional batch methods [11]. Integration with inline purification systems allows for continuous production of high-purity products [11].

Hydroxymethylation Protocols at C-5 Position

The introduction of hydroxymethyl functionality at the C-5 position of the imidazole ring represents a key synthetic transformation that requires careful optimization to achieve high regioselectivity and yield. Several complementary approaches have been developed to accomplish this transformation effectively.

Formaldehyde-Mediated Hydroxymethylation

The most widely employed approach for C-5 hydroxymethylation involves treatment of N-substituted imidazoles with formaldehyde under basic conditions [19]. This methodology exploits the enhanced nucleophilicity of the C-5 position in N-substituted imidazoles compared to the corresponding NH-imidazoles [19]. The reaction typically proceeds through electrophilic aromatic substitution mechanisms where formaldehyde serves as the electrophilic carbon source [19].

Optimized conditions involve treatment of the imidazole substrate with 37% aqueous formaldehyde in the presence of diisopropylethylamine in dimethylformamide at 85°C for 1 hour in a sealed tube [19]. This methodology achieves regioselective hydroxymethylation at the C-5 position with yields of 85-95% [19]. The reaction demonstrates excellent functional group tolerance and can be applied to various substituted imidazole derivatives [19].

Paraformaldehyde-Based Protocols

Alternative approaches employ paraformaldehyde as the formaldehyde source, offering advantages in terms of handling and storage stability [20]. Paraformaldehyde decomposes under the reaction conditions to generate formaldehyde in situ, providing a controlled release mechanism that can improve reaction selectivity [20]. The methodology typically involves heating the imidazole substrate with paraformaldehyde in the presence of a base at temperatures of 60-80°C [20].

While yields are generally lower than those achieved with aqueous formaldehyde (70-85%), the methodology offers improved safety profile and simplified experimental procedures [20]. The reaction typically produces mixtures of C-4 and C-5 hydroxymethylated products, requiring chromatographic separation to obtain the desired C-5 isomer [20]. Optimization studies have identified specific reaction conditions that favor C-5 selectivity [20].

Mannich Reaction Protocols

The application of Mannich reaction conditions provides an alternative approach for hydroxymethylation that can offer improved regioselectivity [20]. This methodology involves the three-component reaction of the imidazole substrate, formaldehyde, and a secondary amine, followed by hydrolysis to reveal the hydroxymethyl functionality [20]. The reaction typically proceeds under mild conditions (room temperature to 60°C) in aqueous or mixed aqueous-organic solvents [20].

The Mannich approach demonstrates good functional group tolerance and typically favors C-5 substitution with yields of 60-80% [20]. The methodology is particularly useful for substrates that are sensitive to the strongly basic conditions required for direct formaldehyde addition [20]. Post-reaction hydrolysis can be accomplished using dilute acid or base, depending on the specific amine component employed [20].

Microwave-Enhanced Hydroxymethylation

The application of microwave irradiation has significantly improved the efficiency of hydroxymethylation reactions [20]. Microwave heating provides rapid temperature elevation and enhanced reaction kinetics, reducing reaction times while maintaining high selectivity for the C-5 position [20]. The methodology is particularly effective for reactions involving formaldehyde, where rapid heating minimizes decomposition and side product formation [20].

Optimized microwave conditions involve irradiation at 80-120°C for 5-10 minutes, achieving yields of 90-95% with excellent C-5 selectivity [20]. The rapid heating profile is particularly beneficial for substrates that are prone to decomposition under prolonged heating conditions [20]. Integration with automated systems allows for high-throughput optimization of reaction conditions [20].

Green Chemistry Approaches in Multi-Step Synthesis

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic synthesis. Green chemistry principles have been successfully applied to the multi-step synthesis of complex imidazole derivatives, providing efficient and environmentally responsible approaches to these valuable compounds.

Solvent-Free Methodologies

Solvent-free synthetic approaches represent one of the most significant advances in green chemistry applications for imidazole synthesis [7]. These methodologies eliminate the use of organic solvents, thereby reducing environmental impact, simplifying product isolation, and improving atom economy [7]. Solvent-free conditions can be achieved through various approaches including neat reactions, solid-supported catalysts, and mechanochemical activation [7].

The development of solvent-free multicomponent reactions has enabled the efficient synthesis of highly substituted imidazoles without the need for organic solvents [7]. These reactions typically involve the condensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium salts under thermal conditions, achieving yields of 80-95% [7]. The methodology demonstrates excellent substrate scope and functional group tolerance [7].

Mechanochemical approaches using ball milling have emerged as particularly effective for solvent-free synthesis [21]. These methods involve grinding solid reactants in the presence of catalytic amounts of solid catalysts, achieving efficient mixing and reaction without the need for solvents [21]. While yields are typically lower than solution-phase methods (70-85%), the environmental benefits and simplified workup procedures make this approach attractive for certain applications [21].

Aqueous Synthesis Protocols

The use of water as a reaction medium represents another important green chemistry approach for imidazole synthesis [22]. Water offers several advantages including non-toxicity, low cost, and compatibility with biological systems [22]. Aqueous synthesis protocols have been developed for various steps in the multi-step synthesis of complex imidazole derivatives [22].

Aqueous multicomponent reactions for imidazole synthesis typically involve the condensation of carbonyl compounds, aldehydes, and ammonium salts in water at temperatures of 60-100°C [22]. The methodology achieves yields of 75-90% and demonstrates excellent functional group tolerance [22]. The use of water as solvent also facilitates product isolation through simple filtration or extraction procedures [22].

The development of water-compatible catalysts has been crucial for the success of aqueous synthesis protocols [22]. Heterogeneous catalysts such as supported metal nanoparticles and solid acids have been shown to be effective in aqueous media [22]. These catalysts can often be recovered and reused, further enhancing the sustainability of the synthetic process [22].

Microwave-Assisted Green Synthesis

The integration of microwave irradiation with green chemistry principles has resulted in highly efficient and environmentally friendly synthetic protocols [4]. Microwave-assisted synthesis offers several advantages including reduced reaction times, improved yields, and decreased energy consumption [4]. The methodology is particularly effective when combined with solvent-free or aqueous reaction conditions [4].

Microwave-assisted synthesis of imidazoles in water has been demonstrated to be highly effective, achieving yields of 85-95% with reaction times of 2-15 minutes [4]. The rapid heating profile minimizes decomposition and side product formation while maintaining high selectivity [4]. The methodology demonstrates excellent scalability and can be applied to various substituted imidazole derivatives [4].

The combination of microwave irradiation with solid-supported catalysts has proven particularly effective for green synthesis applications [4]. These systems enable efficient heating while maintaining the environmental benefits of heterogeneous catalysis [4]. The catalysts can typically be recovered and reused multiple times without significant loss of activity [4].

Deep Eutectic Solvent Systems

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents for imidazole synthesis [23]. These systems consist of mixtures of hydrogen bond donors and acceptors that form liquid phases at room temperature [23]. Deep eutectic solvents offer several advantages including low toxicity, biodegradability, and tunable physicochemical properties [23].

The application of deep eutectic solvents to imidazole synthesis has been demonstrated using ternary systems based on dimethylurea, tin chloride, and hydrochloric acid [23]. These systems serve as both solvent and catalyst, enabling efficient multicomponent reactions at moderate temperatures (60-90°C) [23]. The methodology achieves yields of 85-95% and demonstrates excellent substrate scope [23].

The recovery and reuse of deep eutectic solvents represents an important advantage for sustainable synthesis [23]. These systems can typically be regenerated through simple evaporation or distillation procedures, enabling multiple reaction cycles without significant loss of performance [23]. The methodology offers significant environmental benefits compared to traditional organic solvent systems [23].

Catalyst Development and Recycling

The development of recyclable catalysts represents a crucial aspect of green chemistry approaches for imidazole synthesis [24]. Heterogeneous catalysts offer advantages including easy separation, recovery, and reuse, thereby reducing waste generation and improving process economics [24]. Various types of heterogeneous catalysts have been developed for imidazole synthesis applications [24].

Magnetic nanoparticle catalysts have emerged as particularly effective for green synthesis applications [24]. These systems enable efficient catalysis while providing easy separation through magnetic decantation [24]. The catalysts can typically be recovered and reused multiple times without significant loss of activity [24]. Core-shell magnetic nanoparticles have been shown to be particularly effective for imidazole synthesis, achieving yields of 85-95% over multiple reaction cycles [24].

The development of supported catalysts on renewable materials has also been explored for sustainable imidazole synthesis [24]. These systems utilize waste materials or renewable resources as catalyst supports, further enhancing the environmental benefits of the synthetic process [24]. The methodology demonstrates excellent performance while providing significant cost advantages compared to traditional catalyst systems [24].

Process Integration and Optimization

The integration of multiple green chemistry principles into comprehensive synthetic protocols has resulted in highly efficient and sustainable processes for imidazole synthesis [25]. These approaches combine various green chemistry elements including solvent-free conditions, renewable catalysts, and energy-efficient heating methods [25]. The methodology achieves excellent yields while minimizing environmental impact [25].

Continuous flow processing has been integrated with green chemistry principles to create highly efficient synthetic protocols [25]. These systems enable precise control of reaction parameters while minimizing waste generation and energy consumption [25]. The methodology demonstrates excellent scalability and can be applied to manufacturing applications [25].